molecular formula C15H12N4OS B604345 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL CAS No. 1198308-27-8

4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B604345
CAS No.: 1198308-27-8
M. Wt: 296.3g/mol
InChI Key: CWMYVVQXCGHEAH-MHWRWJLKSA-N
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Description

4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazole ring and a phenol group, contributes to its wide range of chemical reactivity and biological activity .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the reaction of 3-mercapto-5-phenyl-1,2,4-triazole with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a catalyst such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is also common in industrial production, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is unique due to its combination of a triazole ring and a phenol group. This combination provides a distinct set of chemical reactivities and biological activities, making it a versatile compound in various applications .

Properties

CAS No.

1198308-27-8

Molecular Formula

C15H12N4OS

Molecular Weight

296.3g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4OS/c20-13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)21)12-4-2-1-3-5-12/h1-10,20H,(H,18,21)/b16-10+

InChI Key

CWMYVVQXCGHEAH-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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